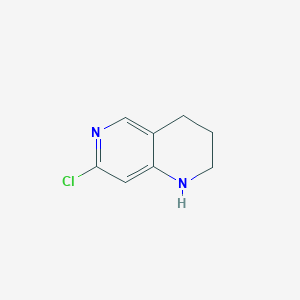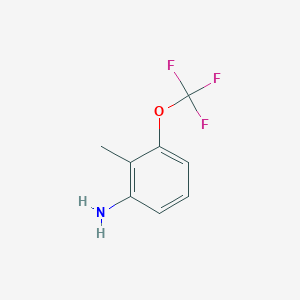
Galactitol, 1,6-dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimesyl-D-dulcitol is a chemical compound derived from dulcitol, also known as galactitol. Dulcitol is a sugar alcohol derived through the reduction of galactose. It is important in studies related to cataract formation, hepatosplenomegaly, and mental retardation . 1,6-Dimesyl-D-dulcitol is a mesylate ester of dulcitol, where mesyl groups are attached to the 1st and 6th carbon atoms of the dulcitol molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimesyl-D-dulcitol can be synthesized through the mesylation of dulcitol. The process involves the reaction of dulcitol with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimesyl-D-dulcitol undergoes various types of chemical reactions, including:
Substitution Reactions: The mesyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl groups on the dulcitol backbone can be oxidized to form ketones or aldehydes.
Reduction Reactions: The mesyl groups can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under mild conditions to avoid over-oxidation.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include azido-dulcitol, thiocyanato-dulcitol, and methoxy-dulcitol.
Oxidation Reactions: Products include ketone-dulcitol and aldehyde-dulcitol.
Reduction Reactions: Products include diol-dulcitol.
Scientific Research Applications
1,6-Dimesyl-D-dulcitol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.
Biology: It is used in the study of enzyme mechanisms, particularly those involving sugar alcohols and their derivatives.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 1,6-Dimesyl-D-dulcitol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The mesyl groups enhance the reactivity of the dulcitol backbone, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
Dulcitol (Galactitol): The parent compound of 1,6-Dimesyl-D-dulcitol, used in similar applications but lacks the enhanced reactivity provided by the mesyl groups.
Sorbitol: Another sugar alcohol with similar properties but different reactivity due to the absence of mesyl groups.
Mannitol: Similar to dulcitol and sorbitol, used in medical and industrial applications.
Uniqueness
1,6-Dimesyl-D-dulcitol is unique due to the presence of mesyl groups, which significantly enhance its reactivity compared to other sugar alcohols. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .
Properties
CAS No. |
15410-53-4 |
|---|---|
Molecular Formula |
C8H18O10S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-methylsulfonyloxyhexyl] methanesulfonate |
InChI |
InChI=1S/C8H18O10S2/c1-19(13,14)17-3-5(9)7(11)8(12)6(10)4-18-20(2,15)16/h5-12H,3-4H2,1-2H3/t5-,6+,7+,8- |
InChI Key |
ODOISJJCWUVNDJ-SOSBWXJGSA-N |
Isomeric SMILES |
CS(=O)(=O)OC[C@H]([C@@H]([C@@H]([C@H](COS(=O)(=O)C)O)O)O)O |
Canonical SMILES |
CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B12291700.png)

![2-[4-(2-Imidazolyl)phenyl]pyridine](/img/structure/B12291714.png)


![4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine](/img/structure/B12291729.png)

![[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12291738.png)
![5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;chloride](/img/structure/B12291740.png)
![benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B12291745.png)
![11-Hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione](/img/structure/B12291751.png)
![6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B12291757.png)

